3-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide
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Overview
Description
“3-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide” is a complex organic compound. It contains a benzene ring which is a common structure in many organic compounds . The “3-chloro” part indicates the presence of a chlorine atom attached to the benzene ring. The “N-(2-cyclohexyl-2-hydroxyethyl)” part suggests the presence of a cyclohexyl group (a six-membered carbon ring) and a hydroxyethyl group (an ethyl group with a hydroxyl (-OH) group), both attached to a nitrogen atom. The “benzenesulfonamide” part indicates that this compound is a type of sulfonamide, a class of compounds containing a sulfonyl functional group attached to an amine .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzene ring would provide a planar, aromatic base for the molecule. The chlorine atom would likely add some density to the electron cloud around the molecule due to its high electronegativity . The cyclohexyl group would add some bulkiness to the molecule, and the hydroxyethyl group could allow for hydrogen bonding .Chemical Reactions Analysis
As an organic compound containing a benzene ring, this molecule could potentially undergo electrophilic aromatic substitution reactions . The presence of the chlorine atom might make the benzene ring more reactive towards such reactions . The amine group could potentially participate in reactions with acids or with carbonyl compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the hydroxyethyl group could make the compound somewhat polar, which would affect its solubility in different solvents . The chlorine atom might make the compound denser than similar compounds without a halogen .Scientific Research Applications
Synthesis and Chemical Reactions
3-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide serves as a precursor or intermediary in synthesizing various complex molecules. For instance, research demonstrates its utility in the synthesis of 2-chloro-2-imidoylaziridines via aza-Darzens-type reactions, highlighting the molecule's role in generating novel azaheterocyclic rings with defined stereochemistry (Giubellina et al., 2006). Similarly, its involvement in the development of novel sulfonamides incorporating 1,3,5-triazine moieties as inhibitors of carbonic anhydrase isozymes underscores its significance in medicinal chemistry (Garaj et al., 2005).
Bioactivity and Pharmacological Applications
Research into the bioactivities of derivatives of this compound reveals their potential in developing new pharmaceutical agents. Studies on derivatives like 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides have identified compounds with significant cytotoxic and carbonic anhydrase inhibitory effects, suggesting a pathway for creating novel anticancer agents (Gul et al., 2016).
Material Science and Solubility Studies
The solubility and dissolution properties of benzenesulfonamide derivatives, including those similar to this compound, have been thoroughly investigated. These studies provide critical data for the development of separation and reaction processes in the chemical industry, offering insights into the solid–liquid equilibrium of such compounds in various solvents (Li et al., 2019).
Future Directions
Properties
IUPAC Name |
3-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO3S/c15-12-7-4-8-13(9-12)20(18,19)16-10-14(17)11-5-2-1-3-6-11/h4,7-9,11,14,16-17H,1-3,5-6,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTABDCQGKYKQES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNS(=O)(=O)C2=CC(=CC=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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